Herquline B -

Herquline B

Catalog Number: EVT-1575548
CAS Number:
Molecular Formula: C19H26N2O2
Molecular Weight: 314.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Herquline B is an alkaloid comprising of a piperazine and cyclohexenone ring systems. Isolated from Penicillium herquei, it exhibits inhibitory activity against platelet aggregation. It has a role as a platelet aggregation inhibitor and a Penicillium metabolite. It is an alkaloid and a cyclic ketone.
Source

Herquline B was first isolated from fungal sources, specifically from the mycocyclosin derivatives. Its biosynthetic pathway is believed to involve the dimerization of tyrosine, followed by various cyclization and reduction steps. The compound's synthesis has been the subject of extensive research, focusing on understanding its complex structure and exploring efficient synthetic routes .

Classification

Herquline B is classified as an alkaloid, a category of naturally occurring organic compounds that mostly contain basic nitrogen atoms. Alkaloids are known for their pharmacological effects on humans and other animals. Herquline B, in particular, is noted for its potential antitumor and antimicrobial properties, making it a compound of interest in drug development .

Synthesis Analysis

Methods

The synthesis of Herquline B has been achieved through several methods, with a focus on total synthesis strategies that mimic its natural biosynthesis. A common approach involves starting from tyrosine-derived diketopiperazine intermediates. The synthesis typically includes several key steps:

  1. Formation of Dipeptide: Starting from tyrosine derivatives, dipeptides are formed using coupling agents like HATU.
  2. Diketopiperazine Formation: The dipeptide undergoes cyclization under specific conditions to yield diketopiperazines.
  3. Macrocyclization: Pd-catalyzed macrocyclization is performed to form the core structure of herquline B.
  4. Reductive Steps: Multiple reductions are conducted to achieve the final structure, utilizing methods such as Birch reduction and chemoselective reductions .

Technical Details

The total synthesis of Herquline B has been reported to involve up to 14 synthetic steps, with careful control over reaction conditions to avoid over-reduction and ensure the correct regioselectivity during reductions . Various synthetic routes have been explored, emphasizing the importance of intermediate stability and reactivity in determining the sequence of reactions .

Molecular Structure Analysis

Structure

Herquline B features a complex molecular structure characterized by:

  • A bowl-shaped macrocyclic framework
  • Two β,γ-unsaturated enone functionalities
  • An unsymmetrical basic diamine component

The precise stereochemistry of Herquline B has been confirmed through techniques such as single crystal X-ray analysis, which provides detailed insights into its three-dimensional arrangement .

Data

The molecular formula for Herquline B is C₁₄H₁₈N₂O₄, with a molecular weight of approximately 278.30 g/mol. The compound exhibits specific spectral characteristics that aid in its identification and characterization during synthesis and analysis .

Chemical Reactions Analysis

Reactions

Herquline B participates in various chemical reactions typical for alkaloids, including:

  • Oxidative Coupling: This reaction involves the formation of new carbon-carbon bonds through oxidative processes.
  • Reductive Transformations: Key reductions are performed to convert diketopiperazine intermediates into the final product.
  • Birch Reduction: A significant method employed in synthesizing Herquline B involves Birch reduction conditions that selectively reduce specific aromatic rings without affecting others .

Technical Details

The Birch reduction step is particularly challenging due to the need for precise control over reaction conditions to prevent over-reduction or unwanted side reactions. The choice of solvent and proton source plays a critical role in achieving the desired selectivity during these transformations .

Mechanism of Action

Process

The mechanism by which Herquline B exerts its biological effects is not fully elucidated but is believed to involve interaction with cellular pathways that regulate cell growth and apoptosis. Its structural features suggest potential activity against cancer cells by disrupting normal cellular functions.

Data

Research indicates that Herquline B may act through mechanisms similar to other alkaloids, potentially involving receptor binding or interference with enzyme activity related to cell proliferation and survival pathways .

Physical and Chemical Properties Analysis

Physical Properties

Herquline B is typically encountered as a solid at room temperature. Its melting point and solubility characteristics vary depending on the solvent used but are generally consistent with those observed for other similar alkaloids.

Chemical Properties

The chemical reactivity of Herquline B includes:

  • Stability under acidic conditions
  • Reactivity towards nucleophiles due to its unsaturated carbonyl groups
  • Potential for further derivatization due to available functional groups within its structure .

Relevant data indicate that Herquline B's stability can be influenced by environmental factors such as pH and temperature, which are crucial during both storage and application in biological assays.

Applications

Scientific Uses

Herquline B has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural properties, it may serve as a lead compound for developing new anticancer agents.
  • Biological Research: It can be utilized in studies exploring natural product synthesis and mechanisms of action for alkaloids.
  • Pharmaceutical Development: Investigations into its pharmacological properties could lead to novel therapeutic agents targeting specific diseases .
Introduction to Herquline B

Historical Context of Discovery and Isolation

Herquline B was first isolated in 1996 from the fermentation broth of the fungal strain Penicillium herquei FG-372, originally harvested from soil samples in Japan's Saitama Prefecture. This discovery occurred nearly two decades after the initial characterization of its precursor, herquline (later designated herquline A), which was reported by Ōmura and colleagues in 1979 [2] [4] [6]. The 1996 isolation study identified herquline B as a structural analog of herquline A, formed through pyrrolidine ring cleavage. Unlike early herquline isolates that showed no antimicrobial activity, herquline B demonstrated notable biological activity as a platelet aggregation inhibitor [2].

Table 1: Historical Milestones in Herquline Research

YearEventSignificance
1979Isolation of herquline (later herquline A)First alkaloid identified from P. herquei FG-372
1996Characterization of herquline BIdentified as ring-opened analog with antithrombotic activity
2016Biosynthetic pathway elucidationGene cluster (hqlA-hqlF) identified and characterized
2019First total syntheses achievedWood and Baran groups independently report syntheses

Taxonomic Classification of Penicillium herquei FG-372

Penicillium herquei belongs to the kingdom Fungi, phylum Ascomycota, class Eurotiomycetes, order Eurotiales, and family Aspergillaceae [6]. The FG-372 strain is a well-documented producer of bioactive secondary metabolites, including multiple herquline analogs. This filamentous fungus exhibits characteristic blue-green pigmentation due to extracellular metabolites and grows optimally in soil-rich environments. Genomic sequencing of P. herquei FG-372 revealed a biosynthetic gene cluster (hqlA-hqlF) responsible for herquline production, comprising a nonribosomal peptide synthase (NRPS), cytochrome P450 oxidase, methyltransferase, and short-chain dehydrogenases [3].

Table 2: Taxonomic Hierarchy of the Producing Organism

RankClassification
KingdomFungi
PhylumAscomycota
ClassEurotiomycetes
OrderEurotiales
FamilyAspergillaceae
GenusPenicillium
Speciesherquei
StrainFG-372

Structural Uniqueness Among Piperazine Alkaloids

Herquline B (C₁₉H₂₆N₂O₂) features an unprecedented pentacyclic scaffold containing one piperazine and two β,γ-unsaturated cyclohexenone rings [2]. Unlike symmetrical fungal piperazines, herquline B adopts a strained, bowl-shaped conformation due to its C3–C3' biaryl bond between reduced tyrosine subunits. This structural complexity arises through a biosynthetic pathway involving:

  • Dityrosine coupling: HqlA NRPS assembles L-tyrosine monomers into a linear dipeptide
  • Oxidative cyclization: HqlC (P450 oxidase) catalyzes C3–C3' bond formation between aryl rings
  • Sequential reduction: Short-chain dehydrogenases (HqlB/D/F) reduce aromatic rings
  • Ring rearrangement: Spontaneous ring opening converts herquline A to B [3]

Notably, the C3–C3' linkage generates axial chirality, with computational studies indicating higher stability of the observed stereoisomer due to minimized torsional strain in the biaryl system [3] [8]. The compound's strained architecture confounded synthetic efforts for decades until biosynthetic insights enabled targeted approaches.

Pharmacological Significance as a Platelet Aggregation Inhibitor

Herquline B demonstrates selective inhibition of platelet aggregation induced by adenosine diphosphate (ADP) and platelet-activating factor (PAF), with IC₅₀ values of 1.6 μM and 5.0 μM, respectively [2] [7]. This places it among the more potent naturally occurring antithrombotic agents when compared to clinical antiplatelet drugs:

  • Mechanism: Unlike cyclooxygenase inhibitors (e.g., aspirin) or P2Y₁₂ antagonists (e.g., clopidogrel), herquline B targets downstream calcium mobilization pathways, potentially through modulation of intracellular tyrosine phosphorylation [7].
  • Selectivity: It exhibits negligible antimicrobial activity but significant effects on thrombotic pathways at micromolar concentrations [4].
  • Therapeutic potential: Its novel scaffold offers opportunities for developing antithrombotic agents with reduced bleeding risk compared to current therapies [2].

Table 3: Pharmacological Profile of Herquline B

Biological ActivityInducerIC₅₀ (μM)Significance
Platelet aggregation inhibitionADP1.6Comparable to submicromolar antiplatelet drugs
Platelet aggregation inhibitionPAF5.0Indicates multi-pathway activity
Antiviral activityInfluenzaNot observedDistinguishes from herquline A

Properties

Product Name

Herquline B

IUPAC Name

15-methyl-15,17-diazatetracyclo[12.2.2.13,7.18,12]icosa-3(20),12(19)-diene-6,9-dione

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C19H26N2O2/c1-21-11-14-6-12-2-4-18(22)16(8-12)17-9-13(3-5-19(17)23)7-15(21)10-20-14/h8-9,14-17,20H,2-7,10-11H2,1H3

InChI Key

IKEHAWAEPHQJSM-UHFFFAOYSA-N

Synonyms

herquline B

Canonical SMILES

CN1CC2CC3=CC(C4C=C(CCC4=O)CC1CN2)C(=O)CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.